molecular formula C3H4Cl3NSi B086085 2-Cyanoethyltrichlorosilane CAS No. 1071-22-3

2-Cyanoethyltrichlorosilane

Cat. No.: B086085
CAS No.: 1071-22-3
M. Wt: 188.51 g/mol
InChI Key: OLBGECWYBGXCNV-UHFFFAOYSA-N
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Description

2-Cyanoethyltrichlorosilane is an organosilicon compound with the molecular formula C3H4Cl3NSi. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its ability to introduce cyanoethyl groups into organic molecules, making it valuable in the production of various materials and chemicals .

Mechanism of Action

Target of Action

2-Cyanoethyltrichlorosilane is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are the reactants in the chemical reactions where it is used. It interacts with these reactants to facilitate the formation of desired products.

Mode of Action

The mode of action of this compound involves its reaction with other compounds in a chemical process. The cyanoethyl group (-C≡N-CH2-CH3) and the trichlorosilane group (SiCl3) in the compound can participate in various chemical reactions, leading to changes in the structure and properties of the reactants .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. The exact molecular and cellular effects depend on the specific reactions it is involved in .

Biochemical Analysis

Biochemical Properties

It is known that trichlorosilane can add to acrylonitrile using tertiary amines to give ß-cyanoethyltrichlorosilane . This suggests that 2-Cyanoethyltrichlorosilane may interact with certain enzymes and proteins in a biochemical context, although specific interactions have yet to be identified.

Molecular Mechanism

It is known to undergo reactions with acrylonitrile in the presence of tertiary amines , suggesting it may interact with biomolecules in a similar manner. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoethyltrichlorosilane can be synthesized through the reaction of acrylonitrile with trichlorosilane. The reaction typically occurs in the presence of a catalyst such as triallylamine at elevated temperatures (around 120°C) for an extended period (approximately 36 hours). The yield of this reaction is reported to be around 97% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Silanols and hydrogen chloride.

    Substitution: Silane derivatives with different functional groups.

    Addition: Cyanoethyl derivatives.

Scientific Research Applications

2-Cyanoethyltrichlorosilane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: 2-Cyanoethyltrichlorosilane is unique due to its combination of the trichlorosilyl and cyano groups, which provide high reactivity and versatility in chemical synthesis. Its ability to introduce cyanoethyl groups into various molecules makes it particularly valuable in the production of specialty chemicals and materials .

Properties

IUPAC Name

3-trichlorosilylpropanenitrile
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InChI

InChI=1S/C3H4Cl3NSi/c4-8(5,6)3-1-2-7/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBGECWYBGXCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NSi
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DSSTOX Substance ID

DTXSID0042329
Record name 3-(Trichlorosilyl)propanenitrile
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Molecular Weight

188.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Deep yellow solidified mass or fragments; mp = 35 deg C; [MSDSonline]
Record name Propanenitrile, 3-(trichlorosilyl)-
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Record name 3-Trichlorosilylpropionitrile
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CAS No.

1071-22-3
Record name 3-(Trichlorosilyl)propanenitrile
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Record name 3-Trichlorosilylpropionitrile
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Record name Propanenitrile, 3-(trichlorosilyl)-
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Record name 3-(Trichlorosilyl)propanenitrile
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Record name 3-(trichlorosilyl)propiononitrile
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Record name 2-CYANOETHYLTRICHLOROSILANE
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Record name 3-TRICHLOROSILYLPROPIONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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